molecular formula C11H9Br2N5O3S B6040585 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide

Cat. No.: B6040585
M. Wt: 451.10 g/mol
InChI Key: MBEHMOLTWHUKSW-CRKCGEKBSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with 3,5-dibromo-2,4-dihydroxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide

Uniqueness

What sets 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiadiazole and dibromo-dihydroxyphenyl moieties enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N5O3S/c12-5-1-4(9(20)8(13)10(5)21)3-15-16-6(19)2-7-17-18-11(14)22-7/h1,3,20-21H,2H2,(H2,14,18)(H,16,19)/b15-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEHMOLTWHUKSW-CRKCGEKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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